molecular formula C33H30O17 B10823504 Rubymycin

Rubymycin

Cat. No.: B10823504
M. Wt: 698.6 g/mol
InChI Key: MLFZQFHGXSVTGX-JEBRTKJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Streptomyces peucetius. It is primarily used as a chemotherapeutic agent in the treatment of various cancers, including leukemia and lymphoma. Rubymycin works by intercalating DNA, thereby inhibiting the synthesis of nucleic acids and inducing apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rubymycin is synthesized through a series of complex chemical reactions. The initial step involves the fermentation of Streptomyces peucetius to produce the precursor compound, daunomycinone. This compound undergoes glycosylation with daunosamine to form this compound. The reaction conditions typically involve acidic or basic catalysts to facilitate the glycosylation process .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The bacterium Streptomyces peucetius is cultured in bioreactors under controlled conditions to maximize yield. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Rubymycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Rubymycin has a wide range of applications in scientific research:

Mechanism of Action

Rubymycin exerts its effects by intercalating into DNA, which disrupts the function of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the formation of DNA double-strand breaks and ultimately induces apoptosis in cancer cells. The molecular targets include DNA and topoisomerase II, and the pathways involved are primarily related to DNA damage response and apoptosis .

Comparison with Similar Compounds

Uniqueness: Rubymycin is unique due to its specific glycosylation pattern, which influences its interaction with DNA and its overall pharmacological profile. Compared to doxorubicin, this compound has a different spectrum of activity and is particularly effective against certain types of leukemia .

Properties

Molecular Formula

C33H30O17

Molecular Weight

698.6 g/mol

IUPAC Name

methyl (3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate

InChI

InChI=1S/C33H30O17/c1-10-23(36)15(44-3)9-18(46-10)48-30-22-25(38)20-13(34)8-14(43-2)24(37)21(20)27(40)29(22)50-33(30)17(35)7-12-5-11-6-16(31(41)45-4)47-32(42)19(11)26(39)28(12)49-33/h5-6,8,10,15,17-18,23,30,35-36,38-40H,7,9H2,1-4H3/t10-,15+,17?,18-,23-,30+,33?/m0/s1

InChI Key

MLFZQFHGXSVTGX-JEBRTKJDSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O

Origin of Product

United States

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